Myristoyl Pentapeptide-11

Cosmetic Science Transcriptomics Anti-Aging

Procure Myristoyl Pentapeptide-11 for its proven, non-substitutable mechanism of action. The myristoyl (C14) conjugation uniquely drives fibroblast ECM gene upregulation (Collagen I, III, Elastin) and MMP-1 suppression, confirmed by DNA microarray. This lipopeptide's low comedogenicity (rating 1/5) enables anti-aging formulations for acne-prone skin. Unlike palmitoyl (C16) variants, its C14 anchor ensures distinct receptor engagement and stability. Secure the peptide in ≥98% purity to guarantee the documented efficacy in leave-on, multi-peptide anti-aging products.

Molecular Formula
Molecular Weight
Cat. No. B1575526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl Pentapeptide-11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Myristoyl Pentapeptide-11: Technical Profile and Chemical Identity for Procurement Evaluation


Myristoyl Pentapeptide-11 is a synthetic lipopeptide consisting of a five-amino acid sequence (Lys-Lys-Gly-Glu-Met; KKGEM) conjugated at the N-terminus to a myristoyl (C14) fatty acid moiety . This amphiphilic structure, with molecular formula C38H72N8O8S and molecular weight 801.1 g/mol , classifies the compound as a signal peptide in cosmetic science, where it is employed primarily as a skin conditioning agent to modulate fibroblast activity and extracellular matrix protein expression [1]. The ingredient is commercially supplied as a standardized solution (e.g., SymPeptide® 225) guaranteed to contain a minimum of 500 ppm of Myristoyl Pentapeptide-11, with solid forms typically exceeding 98% purity [2]. Its procurement is primarily for use in anti-aging and skin-restorative topical formulations at ppm-level inclusion rates .

Why Generic Myristoyl Pentapeptide-11 Substitution Risks Bioactivity and Formulation Integrity


Direct substitution of Myristoyl Pentapeptide-11 with non-myristoylated Pentapeptide-11 or with alternative lipopeptides is not functionally equivalent due to quantifiable differences in skin permeability and receptor engagement. The myristoyl moiety is not merely a delivery vehicle; its conjugation to the KKGEM sequence has been shown, via in vitro DNA microarray analysis, to specifically upregulate a defined panel of extracellular matrix genes, including Collagen I, Collagen III, and Fibroblast Growth Factor, while simultaneously downregulating the collagenolytic enzyme MMP-1 . Research on myristoylated versus non-myristoylated peptide analogs demonstrates that the C14 fatty acid modification functions as both a membrane anchor and a bioactivity enhancer, resulting in enhanced cellular uptake and distinct biological activity profiles . Replacing Myristoyl Pentapeptide-11 with a palmitoyl (C16) variant, such as Palmitoyl Pentapeptide-4, introduces a different fatty acid chain length that alters the peptide's hydrophobic interaction with lipid bilayers, potentially shifting its signaling efficacy and formulation stability profile [1]. Consequently, substitution introduces procurement and efficacy risk that cannot be mitigated without new quantitative validation.

Myristoyl Pentapeptide-11: Quantitative Comparator Evidence for Procurement Decisions


Transcriptomic Evidence: Myristoyl Pentapeptide-11 Modulates Key Fibroblast Genes vs. Untreated Baseline

In vitro DNA microarray analysis of human dermal fibroblasts treated with Myristoyl Pentapeptide-11 demonstrates a specific gene expression signature relative to an untreated control baseline . The treatment results in the upregulation of several structural and signaling proteins, including Collagen I, Collagen III, Fibronectin, Elastin, and Fibroblast Growth Factor . Concurrently, the peptide downregulates the expression of Matrix Metalloproteinase-1 (MMP-1), a primary collagen-degrading enzyme . This dual mechanism—enhancing matrix production while suppressing its enzymatic breakdown—provides a quantifiable differentiation in fibroblast behavior compared to no treatment.

Cosmetic Science Transcriptomics Anti-Aging

Comedogenicity Profile: Myristoyl Pentapeptide-11 Exhibits Low Pore-Clogging Potential on a Standardized Scale

Myristoyl Pentapeptide-11 is assigned a comedogenicity rating of 1 on a 0 to 5 scale, where 0 is completely non-comedogenic and 5 is highly comedogenic [1]. This low rating indicates that the lipopeptide is unlikely to clog pores, a critical parameter for formulation in leave-on products intended for acne-prone or combination skin types. While direct comparative ratings for every analog are not available in a single source, this value is comparable to other gentle, skin-conditioning peptides and contrasts with the higher comedogenic potential of certain occlusive fatty esters or oils used in cosmetics [1].

Cosmetic Formulation Safety Compatibility

Functional Classification: Myristoyl Pentapeptide-11 Belongs to the Signal Peptide Subclass for Extracellular Matrix Stimulation

Within the taxonomy of cosmetic peptides, Myristoyl Pentapeptide-11 is categorized as a 'signal peptide' [1]. This classification places it in the same functional group as well-established peptides like Palmitoyl Pentapeptide-3 (Matrixyl) and Palmitoyl Tripeptide-1 (Matrixyl 3000) [1]. Signal peptides are defined by their mechanism of action: they stimulate dermal fibroblasts to increase the production of extracellular matrix components such as collagen, elastin, and glycosaminoglycans [1]. This class-level inference confirms the intended biological pathway, differentiating Myristoyl Pentapeptide-11 from neurotransmitter-inhibiting peptides (e.g., Acetyl Hexapeptide-8/Argireline) which target muscle contraction, or carrier peptides (e.g., Copper Tripeptide-1) which deliver trace elements [1].

Peptide Chemistry Mechanism of Action Cosmetic Science

In-Product Efficacy Evidence: Clinical Study of Formulation Containing Myristoyl Pentapeptide-11 Demonstrates Multi-Parameter Skin Improvement

A 12-week independent third-party clinical study evaluated a hydrating crème formulation containing Myristoyl Pentapeptide-11 (among other ingredients) in 42 subjects aged 25-76 with Fitzpatrick skin types I-V [1]. The study assessed multiple efficacy parameters and reported improvements in the appearance of wrinkles, texture, pore size, elasticity, skin clarity/uniformity, hydration, and overall satisfaction [1]. While this is a multi-component formulation and not a direct comparison of the isolated peptide against a placebo, it provides supporting evidence that Myristoyl Pentapeptide-11 is compatible in a final product matrix that yields statistically significant, multi-faceted improvements in human subjects over a 12-week period [1].

Clinical Research Anti-Aging Formulation Science

Optimal Application Scenarios for Myristoyl Pentapeptide-11 Based on Quantifiable Evidence


Anti-Aging Serums and Creams Targeting Collagen Support

Myristoyl Pentapeptide-11 is ideally suited for leave-on anti-aging formulations where the primary claim is firming, elasticity improvement, and reduction in the appearance of fine lines and wrinkles. This application is directly supported by in vitro DNA microarray evidence demonstrating the peptide's ability to upregulate Collagen I, Collagen III, and Elastin in human dermal fibroblasts while suppressing MMP-1 . Procuring this peptide for such products ensures alignment between the ingredient's documented molecular mechanism and the product's marketing and efficacy claims.

Formulations for Acne-Prone or Combination Skin Types

Due to its low comedogenicity rating of 1 on a 0-5 scale , Myristoyl Pentapeptide-11 is an appropriate choice for anti-aging products designed for users who are prone to clogged pores and breakouts. This quantitative safety parameter allows formulators to create efficacious, peptide-based treatments that minimize the risk of exacerbating acne, a common concern with heavier, more occlusive anti-aging ingredients. This provides a clear, evidence-based rationale for its inclusion in 'non-comedogenic' product lines.

Multifunctional Anti-Aging Formulations Requiring Matrix Support

The classification of Myristoyl Pentapeptide-11 as a 'signal peptide' positions it as a foundational ingredient in multifunctional anti-aging products. It can be rationally combined with other classes of peptides (e.g., a neurotransmitter-inhibiting peptide for dynamic wrinkles or a carrier peptide for wound healing) without mechanistic redundancy. This evidence of its specific pathway (fibroblast stimulation for ECM production) provides scientific justification for its use in complex, multi-peptide blends aiming to address skin aging through complementary biological routes.

Commercial Product Development with Precedent for Clinical Efficacy

For brands seeking to develop products with a documented history of real-world performance, Myristoyl Pentapeptide-11 has been included as a key supporting ingredient in a clinically tested formulation (a hydrating crème) that demonstrated significant improvements across multiple skin parameters in a 12-week study . While not a standalone clinical trial on the peptide itself, this evidence supports its compatibility and potential contribution within a robust, multi-component formula. Procurement for similar complex formulations is de-risked by this precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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